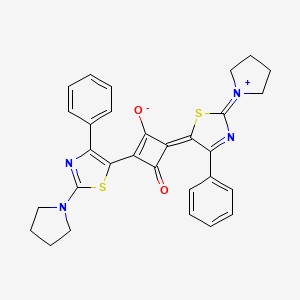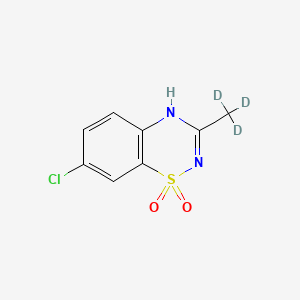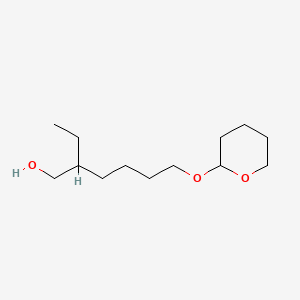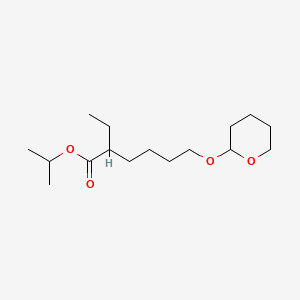
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol, also known as Boc-4-amino-1-(3-pyridyl) butanol, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of G protein-coupled receptors (GPCRs), which are a large family of membrane-bound receptors that play a critical role in cellular signaling. 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to selectively activate a specific subtype of GPCR, known as the M1 muscarinic receptor, which is involved in a variety of physiological processes, including learning and memory.
Mécanisme D'action
The mechanism of action of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol involves its selective binding to the M1 muscarinic receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the physiological effects observed in vitro and in vivo.
Biochemical and physiological effects:
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase intracellular calcium levels, activate mitogen-activated protein kinase (MAPK) signaling pathways, and modulate the activity of ion channels. In vivo studies have shown that 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can improve cognitive function in animal models of Alzheimer's disease, enhance synaptic plasticity, and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol is its selectivity for the M1 muscarinic receptor. This selectivity allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired physiological effects at low concentrations.
Orientations Futures
There are many potential future directions for research on 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol. One area of interest is the development of more potent analogs of this compound, which could be used to achieve more robust physiological effects. Another area of interest is the study of the downstream signaling pathways activated by this compound, which could provide insights into the mechanisms underlying its physiological effects. Finally, there is potential for the use of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol in the development of new therapeutics for neurological disorders, such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can be synthesized using a variety of methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with tert-butyl carbamate, followed by the addition of methylamine and reduction with sodium borohydride. The resulting product is 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol, which can be purified using standard chromatographic techniques.
Propriétés
Numéro CAS |
1346603-44-8 |
|---|---|
Nom du produit |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.368 |
Nom IUPAC |
tert-butyl N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11,13,18H,6,8,10H2,1-4H3 |
Clé InChI |
IKOIPSXXUBXHSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C1=CN=CC=C1)O |
Synonymes |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)



![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)